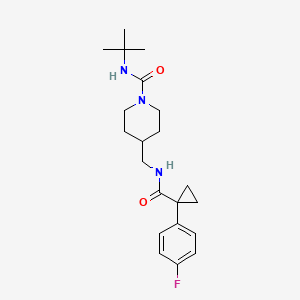
N-(tert-butyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H30FN3O2 and its molecular weight is 375.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Polyamides and Polymer Chemistry : Research in polymer chemistry has explored derivatives similar to N-(tert-butyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide for synthesizing new polyamides with unique properties. These compounds exhibit high thermal stability, excellent solubility in various solvents, and the ability to form transparent, flexible films, showcasing their potential in material science applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Fluorinated Compounds : Studies on the synthesis and characterization of fluorinated compounds, including those with piperazine or cyclopropane cores, underline their importance in medicinal chemistry and drug design. These compounds often possess distinct biological activities and physicochemical properties due to the incorporation of fluorine atoms (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Pharmaceutical Applications
- Antibacterial and Anthelmintic Activity : Some structurally related compounds have been evaluated for their in vitro antibacterial and anthelmintic activities. The presence of fluorophenyl groups and piperazine moieties in these compounds contributes to their potential as therapeutic agents, although the activities can vary significantly based on structural modifications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Material Science
- Advanced Materials : The development of new materials with specific mechanical, thermal, or chemical properties is a key application area. Compounds with tert-butyl, fluorophenyl, and piperidine components have been used to synthesize novel polyamides and polymers that exhibit desirable properties such as high thermal stability and solubility. This research highlights the potential of such compounds in the development of new materials for various industrial applications (Liaw, Been-Yang Liaw, & Jau-Jing Chen, 2000).
Chemical Synthesis
- Organic Synthesis : The chemical synthesis of complex molecules is a fundamental aspect of organic chemistry. Compounds similar to this compound serve as intermediates or key components in the synthesis of a wide range of organic molecules. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies that can be applied to the synthesis of pharmaceutically relevant molecules (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2/c1-20(2,3)24-19(27)25-12-8-15(9-13-25)14-23-18(26)21(10-11-21)16-4-6-17(22)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJAHNJIOCJJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
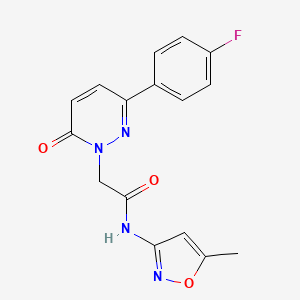

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2927537.png)

![6-Methyl-1,2-dihydro-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)
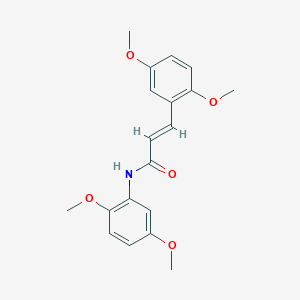
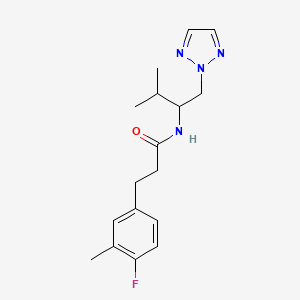
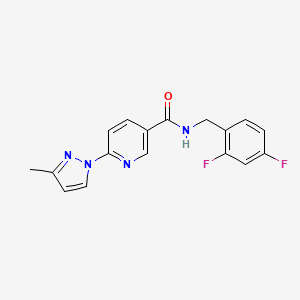
![4-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2927548.png)
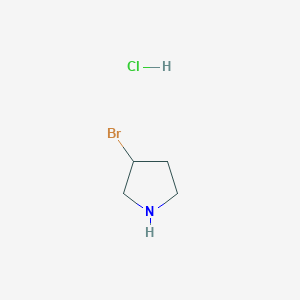
![2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)
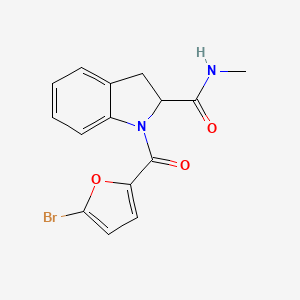
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)
